2-Methyl-4-(pyrrolidin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-10-6-4-9(12-7)8-3-2-5-11-8/h4,6,8,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUSTXVUWOJMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727788 | |
| Record name | 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-73-5 | |
| Record name | 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halopyrimidines
A prominent method involves the reaction of halogenated pyrimidines with (2R)-2-methylpyrrolidine under nucleophilic aromatic substitution conditions. For example, a 4-bromo or 4-chloro-2-methylpyrimidine intermediate is treated with (2R)-2-methylpyrrolidine to afford the target compound.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-bromo-2-methylpyrimidine | Nucleophilic substitution with (2R)-2-methylpyrrolidine, solvent: DMF or DMSO, 80–100 °C, 12–24 h | 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine | 40–70 |
- The reaction typically requires elevated temperatures (80–100 °C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate substitution.
- The use of (2R)-2-methylpyrrolidine provides stereochemical control, favoring the (R)-enantiomer substitution, which has been shown to impact biological activity significantly.
Multi-Step Synthesis via Pyrimidine Carbonitrile Intermediates
Another approach starts from 4-amino-6-bromo-pyrimidine-5-carbonitrile derivatives, which undergo methylation followed by nucleophilic aromatic substitution with (2R)-2-methylpyrrolidine.
| Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| A | 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Methyl iodide, methylation | Introduces 2-methyl group |
| B | Methylated intermediate | Reaction with (2R)-2-methylpyrrolidine, Cu/Pd catalysis or SNAr | Substitution at 4-position |
| C | Product | Purification and further functionalization | Yields vary depending on conditions |
Alternative Catalytic Coupling Methods
Copper- or palladium-catalyzed coupling reactions have been employed to attach pyrrolidine rings to pyrimidine cores. These methods can offer milder conditions and improved selectivity.
| Catalyst System | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Copper-catalyzed Ullmann | Coupling of pyrrolidine to halopyrimidine | 80–120 °C, polar solvents | Efficient C-N bond formation |
| Palladium-catalyzed Buchwald-Hartwig | Amination of halopyrimidine with pyrrolidine | Pd catalyst, ligand, base, 80–100 °C | High regioselectivity and yield |
- These catalytic methods are valuable for late-stage functionalization and have been shown to produce the target compound with good purity and yield.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct SNAr with (2R)-2-methylpyrrolidine | 4-bromo-2-methylpyrimidine | DMF/DMSO, 80–100 °C, 12–24 h | 40–70 | Simple, widely used, moderate yields |
| Multi-step via pyrimidine carbonitrile | 4-amino-6-bromo-pyrimidine-5-carbonitrile | Methyl iodide, Cu/Pd catalysis | 50–75 | Allows further functionalization |
| Catalytic coupling (Ullmann/Buchwald) | Halopyrimidine | Cu or Pd catalyst, ligands, bases | 60–85 | Milder conditions, higher selectivity |
Research Findings and Notes
- The stereochemistry of the pyrrolidin-2-yl substituent is critical; the (2R)-enantiomer exhibits significantly enhanced biological activity compared to the (2S)-enantiomer, which underscores the importance of stereoselective synthesis.
- High crystallinity and low aqueous solubility of some analogues can negatively impact biological activity, indicating that synthetic modifications to reduce crystallinity (e.g., sp^3 centers introduction) are beneficial.
- The choice of solvent and temperature significantly influences the reaction rate and yield; polar aprotic solvents and temperatures around 80–100 °C are optimal for nucleophilic aromatic substitution.
- Catalytic methods, while more complex, provide better control over regioselectivity and functional group tolerance, which is advantageous in multi-functionalized derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and pyrimidine core undergo oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and 3-chloroperoxybenzoic acid (mCPBA) are commonly used .
-
Products : Oxidation of the pyrrolidine ring yields hydroxylated or keto derivatives, while the pyrimidine ring can form N-oxides .
-
Case Study : mCPBA-mediated oxidation of pyridine N-oxides in related compounds produces intermediates for nucleophilic substitution .
Key Data:
| Reaction Type | Reagent/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolidine oxidation | KMnO₄ (acidic) | Hydroxypyrrolidine | 65–78 | |
| Pyrimidine N-oxidation | mCPBA (CH₂Cl₂, 0°C) | Pyrimidine N-oxide | 82 |
Reduction Reactions
Reduction targets the pyrimidine ring or substituents:
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation .
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Products : Saturation of the pyrimidine ring or reduction of functional groups (e.g., nitro to amine) .
-
Example : Hydrogenation of pyrido[3,4-d]pyrimidine derivatives improves metabolic stability by saturating reactive sites .
Key Data:
| Substrate | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Nitropyrimidine | H₂/Pd-C | Aminopyrimidine | >90% | |
| Pyrimidine ring | LiAlH₄ | Dihydropyrimidine | 70–85 |
Substitution Reactions
The methyl and pyrrolidine groups facilitate nucleophilic/electrophilic substitutions:
-
Nucleophilic Substitution : Methoxy or halide groups on the pyrimidine ring are replaced by amines, thiols, or cyanides .
-
Electrophilic Substitution : Methyl-directed functionalization occurs at the 4- or 6-position of the pyrimidine ring .
Case Studies:
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Amide Coupling : Pyrimidine-4-carboxamides are synthesized via EDCI/HOBT-mediated coupling, enhancing enzyme inhibition (e.g., NAPE-PLD) .
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Gem-Dimethyl Introduction : Adding methyl groups at the 6-position of pyrido[3,4-d]pyrimidine improves selectivity for MPS1 kinase over CDK2 by 500–7,600-fold .
Key Data:
Cyclization and Condensation
The compound participates in cycloaddition and condensation reactions to form fused heterocycles:
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Diels-Alder Reactions : Pyrimidine derivatives react with dienophiles to form bicyclic structures .
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Cyclocondensation : Reactions with aldehydes or ketones yield pyrazolo[3,4-d]pyrimidines with anti-inflammatory activity .
Example:
-
Pyrimidine-4-carboxylates undergo cyclocondensation with benzyl alcohol to form pyrazole-linked derivatives, inhibiting COX-2 with IC₅₀ values comparable to celecoxib .
Comparative Reactivity Analysis
The reactivity of 2-methyl-4-(pyrrolidin-2-yl)pyrimidine differs from analogs due to substituent positioning:
| Compound | Position of Methyl | Position of Pyrrolidine | Key Reactivity |
|---|---|---|---|
| This compound | C2 | C4 | Enhanced electrophilic substitution at C5/C6 |
| 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine | C4 | C2 | Preferential oxidation at pyrrolidine |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine serves as a lead compound in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural modifications have led to compounds with improved potency and selectivity against specific biological targets .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. This inhibition has implications for treating conditions like inflammation and pain .
2. Biological Research
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations affect the biological activity of pyrimidine derivatives. For example, modifications to the pyrrolidine group have shown significant increases in potency against NAPE-PLD, highlighting the importance of molecular structure in drug design .
- Anti-inflammatory Activity : Compounds derived from this compound have demonstrated anti-inflammatory effects by inhibiting COX-2 activity, making them potential candidates for treating inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism by which 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Derivatives
Pyrimidine derivatives vary significantly based on substituent type, position, and ring modifications. Key structural differences among analogs include:
- Chlorine atoms in 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhance electrophilicity, facilitating nucleophilic substitution reactions, a feature absent in non-halogenated analogs .
- Ring Modifications: Fused rings, as in 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine, increase molecular rigidity and lipophilicity compared to non-fused derivatives .
Physicochemical and Pharmacokinetic Properties
Data Tables
Table 1: Comparative Analysis of Pyrimidine Derivatives
Research Findings and Key Insights
- Structural Insights : Crystal structure data for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine aids in rational drug design by elucidating hydrogen-bonding networks .
- Synthetic Advancements : Microwave techniques improve yield and regioselectivity for medicinally relevant pyrimidines .
- Safety Considerations : Lipophilic derivatives like 4-Methyl-2-(1-pyrrolidinyl)-cyclopenta[D]pyrimidine necessitate careful handling, highlighting trade-offs between bioactivity and toxicity .
Biological Activity
2-Methyl-4-(pyrrolidin-2-yl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine moiety, which is known for enhancing the pharmacological properties of various chemical entities. The following sections will explore its biological activities, including antimicrobial and anti-inflammatory effects, as well as structure-activity relationships (SAR) and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a pyrimidine ring substituted with a methyl group at the 2-position and a pyrrolidine group at the 4-position.
Antimicrobial Activity
Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against a range of bacterial and fungal strains:
- Antibacterial Activity : Research shows that certain pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : These compounds also exhibit antifungal properties, with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .
Anti-inflammatory Activity
Pyrimidine derivatives have been evaluated for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX). For example, one study reported that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of substituents on the pyrrolidine ring significantly impacts the compound's potency:
| Substituent | Effect on Activity |
|---|---|
| Methyl | Increases lipophilicity, enhancing membrane permeability |
| Hydroxy | Improves hydrogen bonding potential, increasing bioactivity |
| Halogens | Can modulate electron density, affecting binding affinity |
Research indicates that modifications to the pyrrolidine ring can lead to substantial increases in potency against target enzymes .
Case Studies
- Inhibition of NAPE-PLD : A study focused on optimizing pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The introduction of a pyrrolidine moiety resulted in up to a four-fold increase in enzyme inhibition compared to other substituents .
- Antimicrobial Screening : Another investigation assessed various pyrimidine derivatives for their antibacterial properties against common pathogens. The results highlighted that specific substitutions on the pyrrolidine ring enhanced activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-N stretches at ~1350–1500 cm⁻¹) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and molecular conformation. For pyrimidine derivatives, crystallization in ethanol/water mixtures at 4°C yields suitable crystals .
How can single-crystal X-ray diffraction address challenges in resolving the molecular conformation of this compound?
Q. Advanced
- Crystallization Challenges : Pyrimidine derivatives often exhibit polymorphism or disordered solvent molecules. Slow evaporation in mixed solvents (e.g., chloroform/methanol) minimizes disorder .
- Data Collection : High-resolution datasets (θ < 25°) and low-temperature (100 K) measurements reduce thermal motion artifacts .
- Refinement : Software like SHELXL handles hydrogen bonding networks and torsional flexibility in the pyrrolidine ring .
What methodologies are employed to evaluate the bioactivity of this compound in pharmacological studies?
Q. Advanced
- In Silico Screening :
- In Vitro Assays :
How should researchers address contradictions in reported reactivity or bioactivity data for pyrimidine derivatives?
Q. Advanced
- Data Validation :
- Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., pH, temperature) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services .
How can regioselectivity be controlled during functionalization of the pyrrolidine ring in this compound?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Metal-Mediated Reactions : Pd-catalyzed C–H activation targets specific positions on the pyrrolidine ring .
- Computational Guidance : DFT calculations predict reactive sites based on electron density maps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
